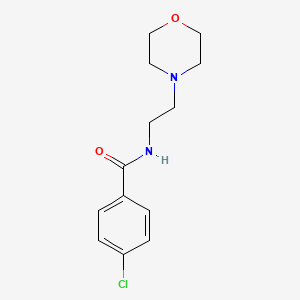
Moclobemide
Overview
Description
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) primarily used to treat major depressive disorder and social anxiety . It is a benzamide derivative with the chemical formula C13H17ClN2O2 . Unlike older monoamine oxidase inhibitors, this compound selectively inhibits monoamine oxidase A without causing significant dietary restrictions .
Mechanism of Action
Target of Action
Moclobemide is a selective, reversible inhibitor of monoamine oxidase A (MAO-A) . MAO-A is an enzyme that metabolizes and degrades monoamines, including neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mode of Action
The mechanism of action of this compound involves the selective, reversible inhibition of MAO-A . This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters . As a result, there is an increase in the levels of these monoamines, which can help to alleviate depressive symptoms .
Biochemical Pathways
By inhibiting MAO-A, this compound increases the content of serotonin, norepinephrine, and dopamine in the brain, and decreases that of their deaminated metabolites . Its biochemical, neurological, and behavioral effects indicate that it increases the extracellular concentration of these classic monoamine neurotransmitters/neuromodulators, particularly serotonin .
Pharmacokinetics
This compound is administered orally and has a bioavailability of 55–95%, which increases with repeat administration . It is metabolized in the liver and has an elimination half-life of 1–2 hours . The compound is excreted through the kidneys, with less than 5% being excreted in the feces .
Result of Action
The increase in monoamine levels resulting from this compound’s action can lead to the relief of depressive symptoms . This is because these neurotransmitters play key roles in mood regulation, and their deficiency is associated with depressive states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Parkinson’s disease, a neurodegenerative disorder, may be influenced by various genetic and environmental factors . In addition, the biosourced catalysts used in the synthesis of this compound can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moclobemide can be synthesized through various methods. One common method involves the reaction of 2-aminoethyldisulfate with p-chlorobenzoyl chloride to form 2-p-chlorobenzene formamido ethyl sulfuric acid ester sodium salt. This intermediate is then reacted with morpholine to produce this compound . Another method involves using acrylamide and morpholine as raw materials to synthesize 4-(2-amino) ethyl morpholine hydrochloride, which is then reacted with chlorodracylic acid ethyl formate anhydride to generate this compound .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves maintaining specific reaction conditions such as temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Moclobemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Moclobemide has a wide range of scientific research applications:
Comparison with Similar Compounds
- Tranylcypromine
- Phenelzine
- Clorgyline
- Selegiline
- Toloxatone
- Brofaromine
Comparison: Moclobemide is unique among monoamine oxidase inhibitors due to its reversible and selective inhibition of MAO-A, which results in fewer dietary restrictions and a better side effect profile compared to older, irreversible inhibitors like tranylcypromine and phenelzine . Unlike selegiline, which selectively inhibits MAO-B, this compound specifically targets MAO-A, making it more effective for treating depressive disorders .
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXISWVBGDMDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040554 | |
| Record name | Moclobemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moclobemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L | |
| Record name | SID846440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Moclobemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moclobemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of moclobemide involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms., The exact mechanism of antidepressant effect is unknown; however, it is established that the activity of the enzyme monoamine oxidase (MAO) is inhibited. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters, such as norepinephrine and dopamine. Moclobemide, as a selective MAO inhibitor, preferentially inhibits monoamine oxidase-A (MAO-A) and, to a lesser extent, monoamine oxidase-B (MAO-B) (approximately 80% inhibition of MAO-A and 20% to 30% inhibition of MAO-B, 300 mg). Reduced MAO activity results in an increased concentration of serotonin and catecholamine neurotransmitters in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. This increased availability of one or more monoamines has been thought to be the basis for the antidepressant activity of MAO inhibitors. MAO-A inhibition by moclobemide is short-acting (maximum 24 hours) and reversible (transient binding to MAO-A). In contrast, some other MAO inhibitors (phenelzine, tranylcypromine) are non-selective, long-acting, and irreversible in their binding to MAO-A and MAO-B. | |
| Record name | Moclobemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOCLOBEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropanol | |
CAS No. |
71320-77-9 | |
| Record name | Moclobemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71320-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moclobemide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071320779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moclobemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moclobemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOCLOBEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0Y7AZB63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOCLOBEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Moclobemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137 °C | |
| Record name | Moclobemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOCLOBEMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does moclobemide interact with its target, monoamine oxidase A (MAO-A)?
A1: this compound binds reversibly and selectively to MAO-A, primarily in the brain. [, , , ] This binding inhibits the enzyme's ability to break down neurotransmitters such as serotonin, norepinephrine, and dopamine. [, ]
Q2: What are the downstream effects of MAO-A inhibition by this compound?
A2: By inhibiting MAO-A, this compound increases the synaptic concentrations of serotonin, norepinephrine, and dopamine. [, , , ] These neurotransmitters play crucial roles in mood regulation, sleep, and cognitive functions.
Q3: How does the reversibility of this compound's binding to MAO-A affect its pharmacological profile?
A4: The reversible nature of this compound's binding allows for a shorter duration of action and a lower risk of tyramine-induced hypertensive crises compared to irreversible MAO inhibitors like tranylcypromine. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H17ClN2O2, and its molecular weight is 268.74 g/mol. [Not explicitly mentioned in the provided papers, but can be found in publicly available databases like PubChem]
Q5: Is there any spectroscopic data available on this compound in the provided research?
A5: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.
Q6: Is there information available on the material compatibility and stability of this compound under various conditions in the provided research?
A6: The provided research primarily focuses on the in vivo performance of this compound and doesn't provide details on its material compatibility or stability under various environmental conditions.
Q7: Does this compound possess catalytic properties itself?
A8: this compound itself does not have catalytic properties. It acts as an enzyme inhibitor, specifically targeting MAO-A. [, , ]
Q8: Have any computational chemistry studies been conducted on this compound?
A8: The provided research papers primarily focus on clinical trials and pharmacological characterization of this compound. They do not mention specific computational chemistry studies or QSAR models.
Q9: What is known about the stability of this compound in various formulations?
A11: While the provided research doesn't directly address formulation stability, it mentions that this compound is administered orally in capsule or tablet form. [, , ] This implies the existence of formulations that ensure its stability and bioavailability.
Q10: Does the research discuss SHE regulations related to this compound?
A10: The research papers primarily focus on clinical and pharmacological aspects. They don't specifically address SHE regulations, which are typically covered in drug development and manufacturing guidelines.
Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A13: this compound is well-absorbed orally, reaching peak plasma concentrations within 1-2 hours. [, ] It is extensively metabolized in the liver, primarily via the cytochrome P450 (CYP) enzyme CYP2C19 and flavin-containing monooxygenases (FMOs). [, , ] It has a relatively short half-life of 1-4 hours, and its metabolites are excreted primarily in the urine. [, , ]
Q12: Does food intake affect the pharmacokinetics of this compound?
A14: While not explicitly mentioned in the research, one study indicates that the pressor effect of tyramine, which is potentiated by this compound, is attenuated when tyramine is administered with food. [] This suggests that food might influence the absorption or metabolism of this compound.
Q13: Does this compound affect the pharmacokinetics of other drugs?
A15: Yes, this compound can inhibit CYP2C19, potentially affecting the metabolism of drugs metabolized by this enzyme, such as omeprazole. [] It can also interact with other MAO inhibitors, such as selegiline, potentially leading to supra-additive effects on tyramine sensitivity. []
Q14: Does this compound show dose-dependent pharmacokinetics?
A16: Studies indicate that this compound's pharmacokinetics might not be strictly linear. While single doses of 100 mg and 150 mg showed similar pharmacokinetic profiles, multiple dosing with 150 mg three times daily resulted in higher plasma concentrations than a single 150 mg dose, suggesting some degree of accumulation. []
Q15: What animal models were used to study this compound's antidepressant effects?
A15: Researchers used various animal models, including:
- Reversal of reserpine-induced akinesia and blepharospasm in mice and rats: this compound dose-dependently reversed these effects, indicating antidepressant-like activity. []
- Suppression of rapid eye movement (REM) sleep in cats: this compound selectively suppressed REM sleep without disrupting the sleep-wake cycle, a characteristic shared by some antidepressants. []
- Behavioral despair test in mice: this compound reduced immobility time, suggesting antidepressant-like effects comparable to tricyclic antidepressants. []
Q16: What were the findings of clinical trials on this compound's efficacy in treating depression?
A16: Numerous clinical trials have demonstrated this compound's efficacy in treating various forms of depression:
- Major Depressive Disorder: this compound showed comparable efficacy to tricyclic antidepressants (TCAs) like imipramine and clomipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. [, , , , , , , ]
- Dysthymia (Chronic Depression): this compound showed significant improvement compared to placebo and was comparable to imipramine. [, ]
- Atypical Depression: this compound demonstrated improvement in symptoms, although sertraline showed a slightly higher response rate in one study. []
- Depression in Elderly Patients: this compound was effective and well-tolerated in elderly patients, with comparable efficacy to TCAs and SSRIs. []
- Depression with Comorbid Anxiety Disorders: this compound effectively treated depression with comorbid anxiety, although paroxetine might be superior in cases with panic disorder. []
Q17: Is there information available on this compound resistance mechanisms or cross-resistance with other antidepressants?
A17: The provided research focuses primarily on this compound's efficacy and safety profile. It doesn't delve into specific mechanisms of resistance or cross-resistance with other antidepressant classes.
Q18: What is the safety profile of this compound based on clinical trials and post-marketing surveillance?
A18: this compound generally has a favorable safety profile compared to older antidepressants like TCAs:
- Tolerability: this compound was generally well-tolerated in clinical trials, with fewer anticholinergic side effects (dry mouth, constipation, etc.) compared to TCAs. [, , , , , ]
- Common Side Effects: The most common side effects reported were nausea, insomnia, headache, and dizziness, which were typically mild and transient. [, , , , , ]
- Cardiovascular Safety: this compound was generally well-tolerated in patients with cardiovascular disease, with a low risk of orthostatic hypotension. [, , ]
- Hepatotoxicity: Unlike older MAO inhibitors, this compound showed a low risk of hepatotoxicity. [, ]
Q19: Does the research discuss any specific drug delivery or targeting strategies for this compound?
A19: The provided papers do not mention specific drug delivery or targeting approaches for this compound beyond its oral administration in various formulations.
Q20: Are there any biomarkers identified to predict this compound efficacy or monitor treatment response?
A20: The research papers don't identify specific biomarkers for predicting this compound efficacy or monitoring treatment response.
Q21: What analytical methods were used to measure this compound and its metabolites in biological samples?
A24: High-performance liquid chromatography (HPLC) was the primary analytical technique used to quantify this compound and its metabolites in plasma and milk samples. [, , , ]
Q22: Does the research address the environmental impact and degradation of this compound?
A22: The research focuses primarily on the human pharmacology and clinical applications of this compound. It doesn't provide information about its environmental impact or degradation pathways.
Q23: Does the research discuss the validation parameters for the analytical methods used?
A23: The research papers briefly mention the use of HPLC but don't delve into the specific validation parameters (accuracy, precision, specificity, etc.) for the analytical methods used.
Q24: Is there information available on quality control measures for this compound during development, manufacturing, and distribution?
A24: The provided research primarily focuses on clinical and pharmacological aspects. It doesn't discuss specific quality control measures, which are typically outlined in regulatory guidelines and manufacturing protocols.
Q25: Does this compound induce any significant immunological responses?
A25: The research papers primarily focus on this compound's effects on the central nervous system and don't provide information about its potential immunogenicity or ability to elicit immune responses.
Q26: Does this compound interact with any drug transporters?
A26: The research papers don't specifically mention any interactions of this compound with drug transporters.
Q27: Does this compound induce or inhibit drug-metabolizing enzymes?
A31: Research indicates that this compound is primarily metabolized by CYP2C19 and FMOs. [, , ] Additionally, one study found that this compound can inhibit CYP2C19 activity, potentially leading to interactions with drugs metabolized by this enzyme. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
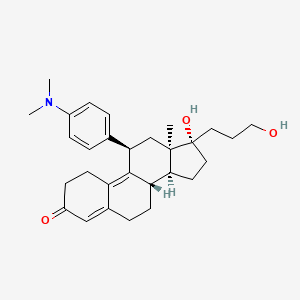
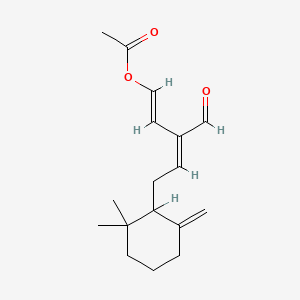
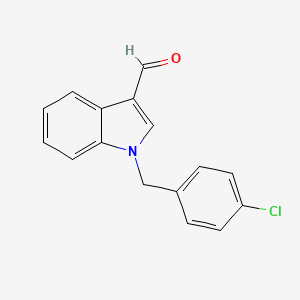
![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)

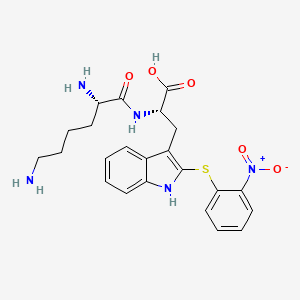
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)
![(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677304.png)
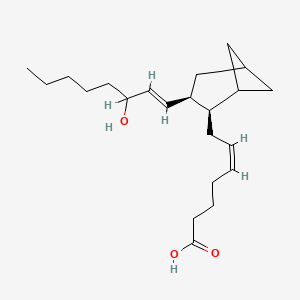

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)
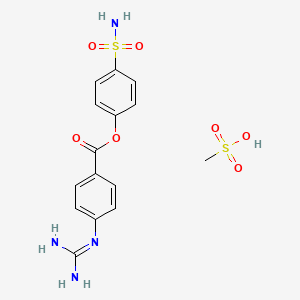
![(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid](/img/structure/B1677312.png)
![(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1677313.png)
